2-Amino-3,5-dibromo-N'-(3-nitrobenzylidene)benzohydrazide
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Overview
Description
2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Br2N4O3 and a molecular weight of 442.069 g/mol . This compound is known for its unique structure, which includes both bromine and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 3-nitrobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromo-N’-(4-methylbenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(2,4-dihydroxybenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide
Uniqueness
2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide is unique due to the presence of both bromine and nitro functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
303083-96-7 |
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Molecular Formula |
C14H10Br2N4O3 |
Molecular Weight |
442.06 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Br2N4O3/c15-9-5-11(13(17)12(16)6-9)14(21)19-18-7-8-2-1-3-10(4-8)20(22)23/h1-7H,17H2,(H,19,21)/b18-7+ |
InChI Key |
QBZSFOCFDCZGMV-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
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